1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene
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Description
1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene is a chemical compound with the CAS Number: 1355247-51-6 and Linear Formula: C10H11BrFN . It is used in scientific research due to its unique structure, which allows for diverse applications, from organic synthesis to medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene can be represented by the InChI Code: 1S/C10H11BrFN/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 . The molecular weight of this compound is 244.11 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene include a molecular weight of 244.11 .Scientific Research Applications
Selective Halogen Reactions in Organic Synthesis
Research on halogenated cyclopropanes, such as the selective reaction of halogen atoms in Friedel-Crafts reactions, demonstrates the utility of these compounds in synthesizing complex organic structures. For instance, the selective reaction of the fluoroatom in 1-bromo-1-fluoro cyclopropane with benzene under Friedel-Crafts conditions yields bromo alkenyl anisole and bromo indanes, illustrating the potential of halogenated compounds in facilitating diverse synthetic pathways (Müller & Weyerstahl, 1975).
Fluorination Techniques
Advancements in fluorination techniques, as exemplified by the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives to produce (Z)-1-(2-bromo-1-fluorovinyl)benzenes, highlight the evolving methodologies in introducing fluorine atoms into organic molecules. These reactions are highly regioselective and yield products that are significant for further chemical transformations (Zhao et al., 2016).
Synthesis of Complex Organic Frameworks
The synthesis of complex organic frameworks often involves halogenated intermediates. For example, palladium-catalyzed reactions of 1-bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylphenols lead to indeno[1,2-c]chromenes, demonstrating the utility of brominated compounds in constructing polycyclic structures (Pan et al., 2014).
Catalytic Applications
The development of catalytic processes utilizing halogenated benzene derivatives also underscores the importance of these compounds in modern synthetic chemistry. For instance, the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions showcases the versatility of halogenated compounds in facilitating the formation of new bonds and functional groups (Reus et al., 2012).
properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSRUMNYJAMSEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742771 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene | |
CAS RN |
1355247-51-6 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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